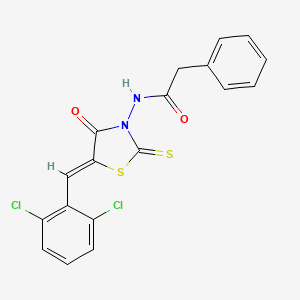

(Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide

Descripción

Propiedades

IUPAC Name |

N-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N2O2S2/c19-13-7-4-8-14(20)12(13)10-15-17(24)22(18(25)26-15)21-16(23)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,21,23)/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCWIQXFGDZRGX-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NN2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)NN2C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide typically involves the condensation of 2,6-dichlorobenzaldehyde with thiazolidinone derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are commonly used .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for precise control of reaction conditions, minimizing by-products and waste .

Análisis De Reacciones Químicas

Types of Reactions

(Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives .

Aplicaciones Científicas De Investigación

(Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Mecanismo De Acción

The mechanism of action of (Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone ring and phenylacetamide moiety allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural Analogues with Benzylidene Modifications

Compounds sharing the thiazolidinone core but differing in benzylidene substituents exhibit distinct physicochemical and biological properties:

Key Observations :

- Synthetic Efficiency : Yields for benzylidene derivatives vary widely (44–73%), with halogenated analogs (e.g., 5e ) showing higher yields, possibly due to stabilized intermediates .

Analogues with Pyrazolylmethylene and Furan Modifications

Compounds with heterocyclic extensions (e.g., pyrazole, furan) demonstrate altered bioactivity profiles:

Key Observations :

- Bioactivity : Compound 9 () shows moderate anticancer activity (GPmean = 22.40%), likely due to the naphthyl group enhancing π-π stacking with biological targets . The target compound’s dichlorophenyl group may confer similar activity, but empirical data is lacking.

- Molecular Complexity : Pyrazolylmethylene derivatives (e.g., 6 , 9 ) have higher molecular weights (>700 g/mol) compared to the target compound (423.34 g/mol), which may reduce bioavailability due to increased steric hindrance .

Physicochemical and Spectral Comparisons

- IR Spectroscopy : All compounds show characteristic C=O (1700–1750 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches. The target compound’s 2,6-dichloro substituents may cause slight shifts in these peaks due to electron-withdrawing effects .

- 1H NMR : Aromatic protons in the target compound are expected at ~7.0–8.0 ppm, similar to 5b–5e (), but split into distinct multiplets due to the 2,6-dichloro pattern .

Actividad Biológica

(Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial efficacy, and underlying mechanisms based on recent research findings.

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiazolidinone derivatives, including those similar to (Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide.

-

Cytotoxicity Studies :

- In vitro assays have shown that compounds with the thiazolidinone structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 2.30 µM to 20.3 µM against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (Huh7) cell lines .

- A specific study highlighted that a derivative with a similar scaffold inhibited MCF-7 cell growth by approximately 64.4% at a concentration of 100 µg/mL .

- Mechanism of Action :

Antimicrobial Activity

The antimicrobial properties of thiazolidinone derivatives have also been extensively studied.

-

Broad-Spectrum Efficacy :

- Recent evaluations indicate that compounds similar to (Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one study reported that certain derivatives showed antibacterial activity exceeding that of ampicillin by 10–50 fold .

- The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.004 mg/mL to 0.06 mg/mL against various bacterial strains .

- Specific Activity Against Pathogens :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds.

- Key Structural Features :

Case Studies

Recent research has highlighted specific case studies involving derivatives of thiazolidinones:

-

Case Study 1 :

- A compound similar to (Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide was synthesized and evaluated for its anticancer properties. It demonstrated an IC50 value of 4.67 µM against Huh7 cells and showed selective toxicity towards cancer cells without affecting normal fibroblasts .

- Case Study 2 :

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing (Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide?

Methodological Answer: The synthesis typically involves:

Condensation Reaction : Formation of the benzylidene moiety via acid/base-catalyzed condensation between a thiazolidinone precursor and 2,6-dichlorobenzaldehyde.

N-Acylation : Introduction of the phenylacetamide group using chloroacetyl chloride or similar reagents under reflux with triethylamine as a base .

Reaction Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) or similar solvent systems to track progress .

Purification : Recrystallization (ethanol, pet-ether) or column chromatography to isolate the pure compound .

Q. Key Conditions :

| Step | Temperature | Solvent System | Catalyst | Reference |

|---|---|---|---|---|

| Condensation | Reflux (~80–100°C) | Toluene:water (8:2) | Piperidine/AcOH | |

| N-Acylation | Reflux (~4–7 hrs) | Triethylamine/DMF | – |

Q. How is structural confirmation achieved for this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR analyzes proton environments (e.g., thioxothiazolidinone protons at δ 3.8–4.2 ppm, aromatic protons at δ 7.0–8.0 ppm) and confirms stereochemistry (Z-configuration via coupling constants) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z ~463) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .

Q. What are standard protocols for monitoring reaction progress and purity assessment?

Methodological Answer:

- TLC : Hexane:ethyl acetate (9:1) or dichloromethane:methanol (10:1) as mobile phases; UV/iodine staining for visualization .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 → 90:10) to assess purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene reduces side reactions .

- Catalyst Optimization : Piperidine vs. acetic acid for benzylidene formation; yields improve with microwave-assisted synthesis (20% reduction in time) .

- Computational Design : Quantum chemical calculations (e.g., DFT) predict transition states to guide solvent/catalyst selection .

Q. Example Optimization Table :

| Parameter | Baseline | Optimized | Yield Improvement |

|---|---|---|---|

| Solvent | Toluene | DMF | 15% (from 60% → 75%) |

| Catalyst | AcOH | Piperidine | 10% (from 70% → 80%) |

| Method | Reflux | Microwave | 20% time reduction |

Q. How to resolve contradictions in biological activity data (e.g., inconsistent IC50 values)?

Methodological Answer:

- Dose-Response Repetition : Conduct triplicate assays (MTT, SRB) with standardized cell lines (e.g., MCF-7 for anticancer activity) .

- Computational Feedback : Use ICReDD’s reaction path search to correlate structural variations (e.g., nitro vs. methoxy substituents) with activity trends .

- Meta-Analysis : Cross-reference with analogs (e.g., 3-nitrobenzylidene derivatives show 2x higher potency than 4-methyl ).

Q. What methodologies elucidate the compound’s mechanism of action in anticancer research?

Methodological Answer:

- Enzyme Inhibition Assays : Measure inhibition of topoisomerase II or tubulin polymerization (IC50 < 10 µM suggests strong activity) .

- Molecular Docking : AutoDock Vina models binding to EGFR (PDB: 1M17) or PARP-1 (PDB: 5DS3) to identify key interactions (e.g., hydrogen bonds with thioxothiazolidinone) .

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify caspase-3 activation .

Q. How can discrepancies in spectral data (e.g., NMR peak splitting) be resolved?

Methodological Answer:

Q. What in silico tools predict physicochemical properties for drug-likeness assessment?

Methodological Answer:

- ADMET Prediction : SwissADME calculates logP (~3.5), solubility (LogS ~-4.5), and Lipinski compliance .

- Quantum Chemical Descriptors : HOMO/LUMO gaps (DFT/B3LYP) correlate with redox activity and stability .

- Cheminformatics : KNIME workflows integrate PubChem data to benchmark against known thiazolidinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.